molecular formula C10H14ClNO2 B3184220 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride CAS No. 1078-26-8

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

Cat. No.: B3184220
CAS No.: 1078-26-8
M. Wt: 215.67 g/mol
InChI Key: PMUXYTAVKHHBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride, also known by its IUPAC name 6-methoxy-1,2,3,4-tetrahydro-7-isoquinolinol, is a chemical compound with the molecular weight of 179.22 . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a melting point of 197-199 degrees Celsius . It is typically in the form of a powder . The compound is usually stored at 4 degrees Celsius .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

CAS No.

1078-26-8

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12;/h4-5,11-12H,2-3,6H2,1H3;1H

InChI Key

PMUXYTAVKHHBSG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CNCCC2=C1)O.Cl

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)O.Cl

Origin of Product

United States

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